REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.C[Al](C)C.[NH2:17][C:18]1[CH:22]=[CH:21][S:20][C:19]=1[C:23](OC)=[O:24].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:23]([C:19]2[S:20][CH:21]=[CH:22][C:18]=2[NH2:17])=[O:24])=[CH:6][CH:5]=1 |f:3.4|
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Name
|
|
Quantity
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7.8 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
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C[Al](C)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
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NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at RT for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting solution was stirred
|
Type
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TEMPERATURE
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Details
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at reflux (oil bath temperature: 130° C.) under nitrogen for 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to RT
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Type
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STIRRING
|
Details
|
the mixture was stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
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Details
|
The product was extracted into dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to yield a thick oil, which
|
Type
|
CUSTOM
|
Details
|
was then triturated with a mixture of hexane/ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)NC(=O)C=1SC=CC1N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |